N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide LM11A-36 is a negative control for LM11A-24.
Brand Name: Vulcanchem
CAS No.: 107152-00-1
VCID: VC0533384
InChI: InChI=1S/C16H26N6O3/c1-5-21(6-2)9-7-8-17-12(23)10-22-11-18-14-13(22)15(24)20(4)16(25)19(14)3/h11H,5-10H2,1-4H3,(H,17,23)
SMILES: CCN(CC)CCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Molecular Formula: C16H26N6O3
Molecular Weight: 350.42 g/mol

N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

CAS No.: 107152-00-1

Cat. No.: VC0533384

Molecular Formula: C16H26N6O3

Molecular Weight: 350.42 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide - 107152-00-1

Specification

Description LM11A-36 is a negative control for LM11A-24.
CAS No. 107152-00-1
Molecular Formula C16H26N6O3
Molecular Weight 350.42 g/mol
IUPAC Name N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Standard InChI InChI=1S/C16H26N6O3/c1-5-21(6-2)9-7-8-17-12(23)10-22-11-18-14-13(22)15(24)20(4)16(25)19(14)3/h11H,5-10H2,1-4H3,(H,17,23)
Standard InChI Key UNPJCEJITCNLSK-UHFFFAOYSA-N
SMILES CCN(CC)CCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Canonical SMILES CCN(CC)CCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator